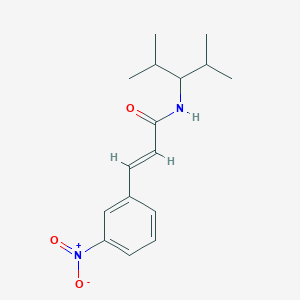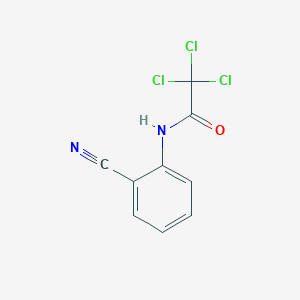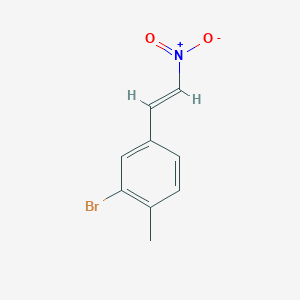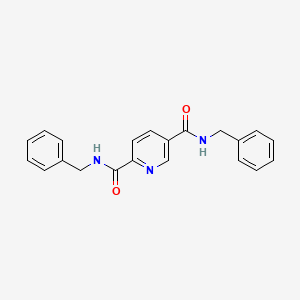![molecular formula C16H24N2O2 B5851715 1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using different methods to investigate its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to exert its effects by interacting with specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to exhibit antiproliferative activity against cancer cells, which may be attributed to its ability to induce cell cycle arrest and apoptosis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine in lab experiments is its high purity and stability. It can be synthesized in large quantities with high yields, making it readily available for research purposes. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the research on 1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine. One of the areas of interest is the development of more efficient and selective synthesis methods for the compound. Another area of interest is the investigation of its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of new imaging agents using this compound as a ligand for PET and SPECT studies is also an area of interest. Finally, the investigation of its potential as a scaffold for the design of new compounds with improved pharmacological properties is also an area of future research.
Métodos De Síntesis
1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine can be synthesized using different methods. One of the commonly used methods is the reaction between 1-methylpiperazine and 2,3,5-trimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction between 1-methylpiperazine and 2,3,5-trimethylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). These synthesis methods have been optimized to obtain high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine has been used in scientific research for various applications. It has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine in the brain. Additionally, it has been investigated as a potential ligand for imaging studies using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-9-13(2)14(3)15(10-12)20-11-16(19)18-7-5-17(4)6-8-18/h9-10H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTMZGJVUYSELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCN(CC2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)


![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)


![2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)

![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)
![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)
